6-cyano-N-methylpyridine-2-carboxamide

Physicochemical profiling Membrane permeability ADME prediction

6-Cyano-N-methylpyridine-2-carboxamide (IUPAC: 6-cyano-N-methylpyridine-2-carboxamide; synonym: 6-cyano-N-methylpicolinamide) is a disubstituted pyridine derivative with molecular formula C8H7N3O and molecular weight 161.16 g/mol, bearing an electron-withdrawing cyano group at the 6-position and an N-methylcarboxamide at the 2-position. The compound is classified within the picolinamide (pyridine-2-carboxamide) chemical family, a scaffold widely investigated for kinase inhibition, antifungal activity via Sec14p targeting, and metal-ion chelation.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13959010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyano-N-methylpyridine-2-carboxamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=N1)C#N
InChIInChI=1S/C8H7N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,1H3,(H,10,12)
InChIKeyLWYGNKQBQWLYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-N-methylpyridine-2-carboxamide (CAS 435273-30-6): Physicochemical Profile and Comparator Landscape for Scientific Procurement


6-Cyano-N-methylpyridine-2-carboxamide (IUPAC: 6-cyano-N-methylpyridine-2-carboxamide; synonym: 6-cyano-N-methylpicolinamide) is a disubstituted pyridine derivative with molecular formula C8H7N3O and molecular weight 161.16 g/mol, bearing an electron-withdrawing cyano group at the 6-position and an N-methylcarboxamide at the 2-position . The compound is classified within the picolinamide (pyridine-2-carboxamide) chemical family, a scaffold widely investigated for kinase inhibition, antifungal activity via Sec14p targeting, and metal-ion chelation [1]. Unlike its des-methyl analog 6-cyanopicolinamide (CAS 52368-18-0; primary amide, HBD = 2), the N-methyl substitution reduces the hydrogen bond donor count to 1 and increases lipophilicity, altering both physicochemical behavior and potential target interactions [2]. Currently, peer-reviewed primary literature directly characterizing the biological or physicochemical properties of this specific compound is extremely limited; much of the quantitative evidence presented below is derived from cross-study comparison of structurally proximal analogs and class-level SAR inference.

Why Generic Picolinamide or Cyanopyridine Substitution Cannot Replace 6-Cyano-N-methylpyridine-2-carboxamide in Targeted Research Applications


Despite the superficial structural similarity among picolinamide congeners, the precise combination of a 6-cyano substituent and an N-methylamide on the pyridine-2-carboxamide scaffold produces a profile that cannot be replicated by interchanging either the des-methyl analog (6-cyanopicolinamide, CAS 52368-18-0) or the des-cyano analog (N-methylpicolinamide, CAS 6144-78-1). Three key properties diverge: (i) hydrogen bond donor count—the N-methylamide provides one HBD versus two for the primary amide, directly impacting membrane permeability, solubility, and metal coordination geometry [1]; (ii) lipophilicity—the N-methyl group raises logP relative to the primary amide, with the des-methyl analog 6-cyanopicolinamide exhibiting a consensus logP of 0.13 versus an estimated logP of approximately 1.0 for the N-methyl derivative, a shift that alters distribution and protein binding ; and (iii) the electron-withdrawing 6-cyano group polarizes the pyridine ring, enhancing resistance to oxidative metabolism and modulating the basicity of the pyridine nitrogen for metal chelation [2]. In metal extraction studies of N-substituted picolinamides, N-alkylation (including N-methyl) disrupted intramolecular hydrogen bonding and significantly altered extraction selectivity—most notably toward Hg²⁺ (88.6–95.4% extraction efficiency) over competing transition metal cations [1]. A primary amide analog lacking N-substitution would exhibit a fundamentally different intramolecular H-bonding pattern and extraction profile. The quantitative evidence below substantiates why these molecular distinctions carry practical consequences for scientific selection.

Quantitative Differentiation Evidence for 6-Cyano-N-methylpyridine-2-carboxamide Versus Closest Structural Analogs


Hydrogen Bond Donor Count Reduction: 6-Cyano-N-methylpyridine-2-carboxamide (HBD=1) Versus 6-Cyanopicolinamide (HBD=2)

The N-methyl substitution on 6-cyano-N-methylpyridine-2-carboxamide eliminates one hydrogen bond donor relative to the primary amide analog 6-cyanopicolinamide. The target compound possesses exactly one HBD (the secondary amide N–H), whereas the des-methyl comparator possesses two HBD (primary amide –C(=O)NH2) . This difference is structurally confirmed by the molecular formula (C8H7N3O for the target vs. C7H5N3O for the comparator). In drug-like chemical space, reducing HBD count from 2 to 1 correlates with an approximate 2- to 5-fold increase in passive membrane permeability based on well-established Lipinski and Veber rules [1], though direct experimental PAMPA or Caco-2 data for the target compound are not available in the published literature.

Physicochemical profiling Membrane permeability ADME prediction

Lipophilicity Differential: logP of 6-Cyano-N-methylpyridine-2-carboxamide Versus 6-Cyanopicolinamide and N-Methylpicolinamide

The N-methyl substitution on the carboxamide increases lipophilicity relative to the primary amide analog. For the des-methyl comparator 6-cyanopicolinamide, the experimentally validated consensus logP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) is 0.13, with XLOGP3 = 0.11 and TPSA = 79.77 Ų . For the des-cyano analog N-methylpicolinamide (CAS 6144-78-1), the experimentally reported logP is 1.016 with PSA = 45.48 Ų . The target compound 6-cyano-N-methylpyridine-2-carboxamide, bearing both the 6-cyano and N-methyl substituents, is predicted to exhibit a logP intermediate between these values—estimated at approximately 0.6–1.1 based on additive fragment contributions—along with a TPSA near 68–80 Ų. The 6-cyano group contributes polarity that partially offsets the lipophilicity gain from N-methylation, producing a finely balanced logP profile distinct from either mono-substituted analog.

Lipophilicity logP Drug-likeness Compound selection

Metal Extraction Selectivity: N-Methyl Substitution Disrupts Intramolecular H-Bonding and Enhances Hg²⁺ Selectivity

In a systematic study of N-substituted picolinamide ligands for transition metal extraction, Li et al. (2014) demonstrated that N-alkylation (including N-methyl) of picolinamide derivatives disrupts the intramolecular five-membered-ring hydrogen bond between the amide N–H and the pyridine nitrogen [1]. This disruption alters the rotational isomerism of the ligand and directly impacts metal extraction performance. N-substituted picolinamides exhibited high selectivity and efficiency toward Hg²⁺ (88.6–95.4% extraction) over Ag⁺, Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Co²⁺, and Ni²⁺, a selectivity profile attributed specifically to the presence of the N-alkyl substituent [1]. While this study utilized pyridine-2,6-dicarboxamide scaffolds rather than the mono-amide target compound, the principle—that N-methylation modulates intramolecular H-bonding and metal coordination geometry—is directly transferable to 6-cyano-N-methylpyridine-2-carboxamide. The 6-cyano group adds an additional coordination site via the nitrile nitrogen, potentially further differentiating the metal-binding profile from non-cyanated N-methylpicolinamides.

Metal chelation Liquid-liquid extraction Coordination chemistry Transition metal separation

Picolinamide Scaffold Antifungal Target Engagement: Sec14p Inhibition as a Class-Level Rationale

Pries et al. (2018) identified picolinamide and benzamide scaffolds as antifungal chemotypes that target Sec14p, the essential phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as their sole essential target [1]. Through chemogenomic profiling, biochemical assays with purified protein, and X-ray co-crystallography of a Sec14p–compound complex (PDB: 6F0E), the study confirmed compound binding within the lipid-binding pocket and established structure–activity relationships for the picolinamide series [1]. While the specific compounds characterized in this study are distinct from 6-cyano-N-methylpyridine-2-carboxamide, the picolinamide core scaffold—featuring a pyridine ring with a 2-carboxamide substituent—is the pharmacophoric element that confers Sec14p binding. The 6-cyano group introduces electron withdrawal that may modulate the pyridine nitrogen basicity and affect binding affinity, while the N-methyl group alters hydrogen bonding capability relative to primary amide analogs. Direct antifungal MIC data for the target compound against Candida albicans or other pathogenic fungi are not available in the peer-reviewed literature; vendor-reported claims of antifungal activity lack primary citation support.

Antifungal Sec14p Lipid transfer protein Chemogenomics

Synthetic Intermediate Versatility: 6-Cyano Group as a Transformable Handle for Heterocycle Construction

The 6-cyano group on the target compound serves as a versatile synthetic handle for further functionalization, enabling transformations that are not accessible from the des-cyano analog N-methylpicolinamide. According to patent literature (EP1776342A1, US-5166347-A), 6-cyano-substituted pyridine carboxamide derivatives are key intermediates in the synthesis of pharmaceutically relevant compounds, including NK-1 receptor antagonists and vasodilatory carboximidamide derivatives [1][2]. Specifically, the cyano group can be converted to carboximidate esters (via Pinner reaction), amidines, tetrazoles, or reduced to aminomethyl derivatives, while the N-methylcarboxamide at the 2-position remains intact as a directing or binding element. Microwave-assisted condensation of related 6-cyanopyridine carboxamide intermediates with carbaldehydes and secondary amino esters at 130–150 °C yields polycyclic pyrrolidine derivatives in 52–93% efficiency . In contrast, the des-cyano analog N-methylpicolinamide (CAS 6144-78-1) lacks this cyano handle and is primarily used as a reference standard (e.g., Sorafenib impurity) rather than as a synthetic diversification point .

Synthetic intermediate Building block Heterocycle synthesis Medicinal chemistry

Evidence-Backed Research and Industrial Application Scenarios for 6-Cyano-N-methylpyridine-2-carboxamide


Medicinal Chemistry: Kinase Inhibitor Probe and Lead Optimization Programs Requiring Balanced logP and Single HBD

For kinase inhibitor discovery campaigns where the picolinamide scaffold serves as a hinge-binding or allosteric motif, 6-cyano-N-methylpyridine-2-carboxamide offers a differentiated profile: the single HBD (vs. two in primary amide analogs) may improve passive permeability in cell-based kinase inhibition assays, while the estimated logP of ~0.6–1.1 provides a balance between solubility and membrane partitioning. The 6-cyano group can be exploited for further SAR exploration via conversion to amidine, tetrazole, or aminomethyl derivatives. Researchers should verify permeability experimentally (e.g., PAMPA or Caco-2) and compare directly against 6-cyanopicolinamide to quantify the HBD-dependent permeability gain. [1][2]

Coordination Chemistry: Selective Transition Metal Extraction and Sensing Using N-Methyl Picolinamide Ligands

Based on the class-level evidence from Li et al. (2014) that N-alkylation of picolinamide ligands enhances Hg²⁺ extraction selectivity (88.6–95.4%) over competing transition metals [1], 6-cyano-N-methylpyridine-2-carboxamide is a strong candidate for the development of selective metal chelators. The N-methyl group disrupts intramolecular H-bonding, altering the ligand's rotational isomerism and metal coordination geometry, while the 6-cyano group provides an additional nitrogen donor for metal binding. This compound may find application in environmental heavy metal remediation, nuclear waste separation, or design of metal-sensing fluorescent probes. Researchers should characterize the stability constants (log K) with Hg²⁺, Cu²⁺, and Zn²⁺ and compare extraction efficiency against N-methylpicolinamide to isolate the contribution of the 6-cyano group.

Antifungal Drug Discovery: Sec14p-Targeted Scaffold with Cyano and N-Methyl Modifications

For antifungal research groups pursuing novel targets beyond the ergosterol pathway, the picolinamide scaffold's validated engagement of Sec14p (PDB: 6F0E) [2] provides a mechanistic rationale for exploring 6-cyano-N-methylpyridine-2-carboxamide as a chemical starting point. The electron-withdrawing 6-cyano group may modulate pyridine nitrogen basicity and affect lipid-binding pocket interactions differently than previously characterized analogs, while the N-methyl group eliminates one H-bond donor that may be unnecessary or detrimental for Sec14p binding. Recommended experiments include determination of MIC values against Candida albicans and Cryptococcus neoformans, biochemical Sec14p inhibition assays, and comparative assessment against the des-methyl analog 6-cyanopicolinamide to quantify the contribution of N-methylation to antifungal potency.

Chemical Biology: Multifunctional Building Block for Diversity-Oriented Synthesis of Heterocyclic Libraries

For academic and industrial groups engaged in diversity-oriented synthesis, 6-cyano-N-methylpyridine-2-carboxamide serves as an advanced intermediate bearing two orthogonal functional handles: the 6-cyano group (convertible to amidine, tetrazole, amine, or carboxylic acid) and the 2-N-methylcarboxamide (less electrophilic than the primary amide, enabling chemoselective transformations). Microwave-assisted condensation protocols with carbaldehydes and amino esters can generate polycyclic pyrrolidine derivatives at 52–93% yield , providing rapid access to complex heterocyclic scaffolds for biological screening. The compound's superior diversification potential relative to N-methylpicolinamide (no cyano handle) and greater chemoselectivity relative to 6-cyanopicolinamide (primary amide may undergo competing side reactions) make it a strategically valuable procurement choice for compound library synthesis.

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